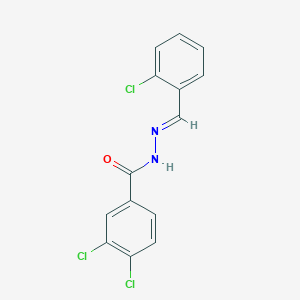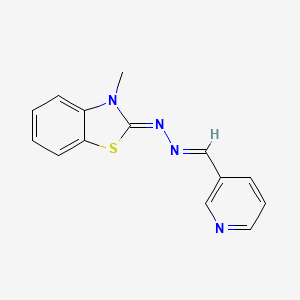
3,4-dichloro-N'-(2-chlorobenzylidene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dichloro-N'-(2-chlorobenzylidene)benzohydrazide, also known as CDCB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CDCB is a hydrazone derivative that has been synthesized using various methods, and it possesses unique biochemical and physiological properties that make it a promising candidate for further research.
Applications De Recherche Scientifique
Structural Characterization and Antimicrobial Properties
A study on related benzohydrazone compounds, including N'-[2,4-dichlorobenzylidene]-3,4,5-trimethoxybenzohydrazide, highlights their synthesis and structural characterization through X-ray crystallography. These compounds exhibit antimicrobial activities against various bacteria, with specific electron-withdrawing groups enhancing their antimicrobial efficacy. This suggests potential applications of similar compounds in developing antimicrobial materials (Han, 2013).
Antibacterial Activities of Benzohydrazide Derivatives
The antibacterial properties of benzohydrazide derivatives, including those similar in structure to 3,4-dichloro-N'-(2-chlorobenzylidene)benzohydrazide, have been examined. These studies indicate that the structural modifications, such as the substitution of aromatic rings, significantly influence their biological activity against tested strains (Szczesio, Korona-Głowniak, & Gobis, 2018).
Conversion to Oxadiazolenones and Thiadiazolenones
Research into benzohydrazides has demonstrated their conversion into various heterocyclic compounds, such as 1,3,4(2H)-oxadiazolenones and 1,3,4(2H)-thiadiazolenones. This indicates the chemical versatility of benzohydrazide derivatives for synthesizing a wide range of potentially bioactive molecules (Barnish et al., 1986).
Synthesis and Antimicrobial Evaluation of Substituted Benzohydrazides
The synthesis and evaluation of N'-((2-chloro-6-methoxyquinolin-3-yl) methylidene)-substituted benzohydrazides have been explored for their antibacterial properties. These compounds showcase the potential of benzohydrazides as intermediates for creating effective organic compounds with significant biological activities (Shaikh, 2013).
Vanadium(V) Complexes Derived from Benzohydrazides
The study of vanadium(V) complexes derived from chlorido-substituted hydrazone compounds demonstrates the synthesis and characterization of these complexes, which exhibit antimicrobial activities against a range of bacteria and fungi. This research highlights the potential use of benzohydrazide derivatives in the development of new antimicrobial agents (He et al., 2018).
Propriétés
IUPAC Name |
3,4-dichloro-N-[(E)-(2-chlorophenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3N2O/c15-11-4-2-1-3-10(11)8-18-19-14(20)9-5-6-12(16)13(17)7-9/h1-8H,(H,19,20)/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKBVPSKRMHLLI-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(dimethylamino)sulfonyl]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5537455.png)
![[2-(3-methoxy-10H-phenothiazin-10-yl)ethyl]dimethylamine oxalate](/img/structure/B5537463.png)
![N-[4-(aminosulfonyl)phenyl]-4-fluorobenzamide](/img/structure/B5537477.png)
![N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5537492.png)
![2-{[(4-chlorophenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5537493.png)
![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B5537498.png)
![N-(4-chlorophenyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5537512.png)
![1-phenyl-4-[(2,5,7-trimethyl-4-quinolinyl)carbonyl]-2-piperazinone](/img/structure/B5537513.png)


![3-isopropyl-N,1-dimethyl-N-[(1R)-1-(1-naphthyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5537529.png)
![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-(4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B5537553.png)
![(2,5-dichlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5537557.png)
![5-bromo-N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B5537561.png)